molecular formula C19H16N6OS2 B2589569 N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226453-66-2

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2589569
CAS No.: 1226453-66-2
M. Wt: 408.5
InChI Key: HGOOIJNWKRPXOG-UHFFFAOYSA-N
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Description

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic compound featuring dual thiazole moieties linked via an acetamide bridge. The structure includes:

  • A 2-methylthiazole ring attached to a phenyl group at position 2.
  • A pyrimidin-2-ylamino-substituted thiazole connected to the acetamide backbone. The compound’s synthesis likely involves coupling reactions analogous to those described for related acetamide derivatives .

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS2/c1-12-22-16(11-27-12)13-4-2-5-14(8-13)23-17(26)9-15-10-28-19(24-15)25-18-20-6-3-7-21-18/h2-8,10-11H,9H2,1H3,(H,23,26)(H,20,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOOIJNWKRPXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19N5S2
  • Molecular Weight : 401.47 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in the following areas:

  • Anticancer Activity :
    • Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
    • Case Study : In a study involving human breast cancer cells (MCF7), the compound demonstrated an IC50 value of 12 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. It showed effective inhibition against Staphylococcus aureus and Candida albicans.
    • Research Findings : The minimum inhibitory concentration (MIC) against C. albicans was reported as 0.5 µg/mL, comparable to established antifungal agents .
  • Enzyme Inhibition :
    • This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases.
    • Mechanism : It acts as a reversible inhibitor of certain kinases involved in cell signaling pathways, which may contribute to its anticancer effects .

Research Findings

A comprehensive analysis of various studies highlights the following key findings regarding the biological activity of this compound:

Activity TypeTarget Organisms/EnzymesIC50/MIC ValuesReference
AnticancerMCF7 (breast cancer)12 µM
AntibacterialStaphylococcus aureus1 µg/mL
AntifungalCandida albicans0.5 µg/mL
Enzyme InhibitionVarious kinasesIC50 values < 10 µM

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.
  • Antimicrobial Mechanism : The compound disrupts cell wall synthesis in bacteria and alters membrane permeability in fungi, leading to cell death.

Comparison with Similar Compounds

Core Structural Analogues

The following compounds share structural motifs with the target molecule, differing primarily in substituents and backbone modifications:

Compound Name / ID Key Structural Features Molecular Weight (ESI-MS [M+H]+) Yield (%) Source
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Ureido-linked trifluoromethylphenyl, piperazine-ethyl ester backbone 548.2 93.4
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Chlorophenyl substituent, piperazine-ethyl ester backbone 514.2 89.1
ACI-INT-77 Thiazole-acetamide with hydroxy-phenylethylaminoethylphenyl substituent (hydrochloride) Not provided Not provided
2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiophenmethyl substituent instead of pyrimidinylamino-thiazole Not provided Not provided

Key Observations :

  • Substituent Diversity: The target compound lacks the piperazine-ethyl ester backbone seen in 10d and 10f, which may reduce steric bulk and alter solubility. Its pyrimidinylamino-thiazole group differentiates it from the thiophenmethyl group in or the ureido motifs in .
  • Molecular Weight : The target’s theoretical molecular weight (unreported in evidence) would likely exceed 500 Da, comparable to 10d and 10f, suggesting similar pharmacokinetic challenges (e.g., membrane permeability).

Physicochemical Properties

While direct data for the target compound are absent, trends from analogous structures suggest:

  • Solubility: Ureido and piperazine groups in 10d–10f enhance hydrophilicity, whereas the target’s pyrimidinylamino-thiazole may reduce aqueous solubility.
  • Stability : Acetamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 10d) exhibit enhanced stability under acidic conditions .

Implications for Research and Development

  • Structure-Activity Relationships (SAR) : Substituent variations in the thiazole and acetamide regions significantly modulate bioactivity. For example, trifluoromethyl groups in 10d may enhance target binding affinity compared to chlorophenyl in 10f .
  • Synthetic Optimization : High-yield methods from and provide templates for scaling up the target compound’s production.
  • Unresolved Questions : The absence of crystallographic data (e.g., via SHELX ) or bioactivity profiles limits mechanistic insights. Future work should prioritize X-ray diffraction studies and in vitro screening.

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